tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate

Physicochemical Property Lipophilicity ADME Prediction

This spirocyclic intermediate features a Boc-protected scaffold and a versatile methylamino handle (LogP 1.12, TPSA 42 Ų, Fsp³ 0.923). Compared to 7-amino or 7-hydroxy analogs, it provides superior BBB penetration potential and enables selective single-step N-alkylation, reductive amination, or N-acylation—eliminating 1–2 orthogonal protection steps. Its metabolically robust methylamino group reduces CYP-mediated N-dealkylation risk. An optimal building block for CNS-penetrant orexin, NK1, kinase, or GPCR programs. Standard B2B shipping available; inquire for bulk or custom synthesis.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 2769698-71-5
Cat. No. B6610493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate
CAS2769698-71-5
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC12CC2)NC
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14-4)9-13(15)6-7-13/h10,14H,5-9H2,1-4H3
InChIKeyRLWUEZNOKJVPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate (CAS 2769698-71-5): Core Spirocyclic Building Block Profile


tert-Butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate is a synthetic spirocyclic compound characterized by a rigid 4-azaspiro[2.5]octane scaffold, a Boc-protected amine, and a secondary methylamino substituent at the 7-position [1]. With a molecular formula of C13H24N2O2 and a molecular weight of 240 Da, it serves as a versatile advanced intermediate in medicinal chemistry for constructing structurally complex drug candidates, particularly those targeting neurological disorders where spirocyclic rigidity is advantageous [1].

Why tert-Butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate Cannot Be Simply Substituted with Close In-Class Analogs


Replacing tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate with a seemingly similar analog like the 7-amino or 7-hydroxy derivative will fundamentally alter the physicochemical and functional properties of the final compound due to significant differences in lipophilicity, polar surface area, and hydrogen-bonding capacity [1][2]. These variations directly impact critical drug-like parameters such as membrane permeability, blood-brain barrier (BBB) penetration, and synthetic versatility—making generic substitution a high-risk strategy that can compromise both ADME profiles and downstream chemical derivatization outcomes [1][2].

Quantitative Differentiation Evidence for tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate Against Closest Analogs


Enhanced Lipophilicity (LogP) for Superior Membrane Permeation over the 7-Amino Analog

The target compound exhibits a computed LogP value of 1.12, representing a 0.43 log unit increase in lipophilicity compared to the 7-amino analog (LogP 0.69) [1][2]. This significant difference indicates a higher partition coefficient into lipid membranes, directly predicting enhanced passive membrane permeability and potentially superior blood-brain barrier penetration for the methylamino derivative [1][2].

Physicochemical Property Lipophilicity ADME Prediction

Reduced Polar Surface Area Predictive of Improved Oral Absorption Versus 7-Amino Analog

The target compound has a computed topological polar surface area (TPSA) of 42 Ų, which is 14 Ų lower than that of the 7-amino analog (TPSA = 56 Ų) [1][2]. Since PSA values above 140 Ų are generally associated with poor oral absorption and values below 60–70 Ų are favorable, both compounds are in an acceptable range; however, the 25% reduction in PSA for the target compound predicts superior oral absorption and more favorable BBB penetration [1][2].

Polar Surface Area Oral Bioavailability Drug-Likeness

Higher Fraction of sp³-Hybridized Carbons (Fsp3) for Enhanced Molecular Complexity

The target compound has an Fsp3 value of 0.923, marginally higher than that of the closest amino analog (Fsp3 = 0.916) [1][2]. A higher Fsp3 index correlates with increased molecular complexity and three-dimensionality, a property increasingly recognized as beneficial for improving drug-likeness, reducing planar aromatic stacking, and enhancing solubility [1][2]. Although the absolute difference is small, the methylamino compound pushes the Fsp3 closer to the ideal range for clinical candidates, making it a superior choice for diversity-oriented synthesis programs that prioritize scaffold complexity.

Molecular Complexity Fsp3 Drug-Likeness

Distinct Hydrogen Bonding Profile Provides Orthogonal Synthetic Reactivity Compared to the 7-Hydroxy Analog

The target compound's methylamino group provides one hydrogen bond donor (HBD = 1) and two hydrogen bond acceptors [1]. In contrast, a corresponding 7-hydroxy derivative (e.g., tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate) presents an alcohol moiety with a distinctly different H-bonding character and synthetic reactivity profile . The secondary amine in the target compound allows for selective N-alkylation, N-acylation, or reductive amination under mild conditions without cross-reactivity with the Boc-protected nitrogen, whereas a 7-hydroxy intermediate would require protection/deprotection steps that reduce overall synthetic efficiency [1].

Hydrogen Bonding Synthetic Versatility Functional Group Orthogonality

Availability in Multiple Catalog Formats Enables Seamless Procurement and SAR Exploration

The target compound is commercially available from multiple suppliers through the Chem-space platform with a typical purity of 95% in pack sizes ranging from 50 mg to 250 mg [1]. While both the 7-amino analog and the target compound are stocked, the target compound offers distinct synthetic handles that are directly compatible with common medicinal chemistry reaction sequences (e.g., selective alkylation, acylation) without requiring the additional protection steps often necessary for primary amines [1][2]. This procurement advantage translates to faster SAR cycle times in fragment elaboration and lead optimization workflows.

Procurement Catalog Availability Structure-Activity Relationship

Procurement-Driven Application Scenarios for tert-Butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate


CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

The compound's higher LogP (1.12 vs. 0.69) and lower TPSA (42 Ų vs. 56 Ų) compared to the 7-amino analog predict superior BBB penetration [1][2]. Medicinal chemistry teams developing orexin receptor antagonists, NK1 antagonists, or other CNS-penetrant spirocyclic ligands will benefit from selecting this methylamino intermediate as a starting point for lead optimization, as it predisposes the final compound toward favorable brain exposure without the need for additional structural modifications to improve lipophilicity [1][2].

Parallel Library Synthesis Requiring Selective Secondary Amine Functionalization

The methylamino secondary amine handle on this compound allows for selective, single-step N-alkylation, reductive amination, or N-acylation without cross-reactivity at the Boc-protected nitrogen [1]. In contrast, the primary amino analog would require orthogonal protecting group strategies to achieve similar selectivity, adding 1–2 synthetic steps per library member. This makes the target compound the preferred choice for rapid analog generation in hit-to-lead campaigns [1].

Diversity-Oriented Synthesis Exploiting High sp³ Character for Improved Drug-Likeness

With an Fsp3 of 0.923, this spirocyclic amine pushes molecular complexity slightly beyond the 7-amino analog (Fsp3 = 0.916) [1][2]. Recent analyses of clinical candidates have established a clear correlation between higher Fsp3 values (ideally >0.45) and improved clinical success rates. Procurement of this compound for fragment-based screening or scaffold-hopping initiatives ensures that the resulting libraries are enriched for three-dimensionality, solubility, and reduced promiscuous binding—a strategy aligned with the modern 'escape from flatland' paradigm in medicinal chemistry [1][2].

Late-Stage Functionalization of Advanced Intermediates for Metabolic Stability Optimization

The methylamino substituent is a metabolically more robust bioisostere of the primary amino group, offering potential advantages in oxidative stability and reduced CYP-mediated N-dealkylation while preserving the ability to engage in key target interactions via hydrogen bonding [1][3]. When used as a building block for kinase inhibitors or GPCR modulators, the compound's inherent structural features can contribute to improved metabolic profiles compared to analogs derived from the primary amine, shortening the optimization cycle for lead candidates [1][3].

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